Cas no 1367942-23-1 (5-Methanesulfonyl-2-(piperidin-4-yl)pyrimidine)

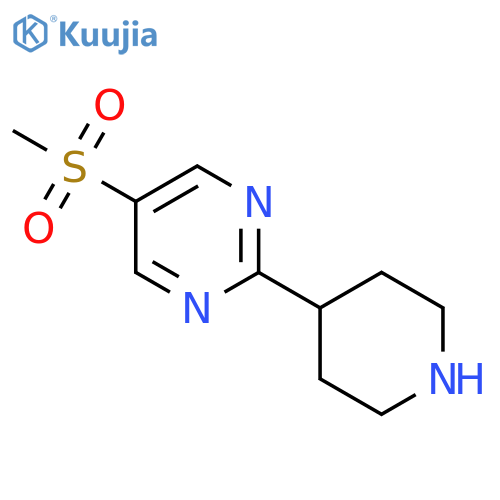

1367942-23-1 structure

商品名:5-Methanesulfonyl-2-(piperidin-4-yl)pyrimidine

CAS番号:1367942-23-1

MF:C10H15N3O2S

メガワット:241.310000658035

MDL:MFCD22034432

CID:5683982

PubChem ID:82387302

5-Methanesulfonyl-2-(piperidin-4-yl)pyrimidine 化学的及び物理的性質

名前と識別子

-

- 5-methanesulfonyl-2-(piperidin-4-yl)pyrimidine

- 1367942-23-1

- EN300-25763205

- 5-Methanesulfonyl-2-(piperidin-4-yl)pyrimidine

-

- MDL: MFCD22034432

- インチ: 1S/C10H15N3O2S/c1-16(14,15)9-6-12-10(13-7-9)8-2-4-11-5-3-8/h6-8,11H,2-5H2,1H3

- InChIKey: YPQMVTQJBLVVAF-UHFFFAOYSA-N

- ほほえんだ: S(C)(C1C=NC(C2CCNCC2)=NC=1)(=O)=O

計算された属性

- せいみつぶんしりょう: 241.08849790g/mol

- どういたいしつりょう: 241.08849790g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 311

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.3Ų

- 疎水性パラメータ計算基準値(XlogP): -0.4

5-Methanesulfonyl-2-(piperidin-4-yl)pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-25763205-0.1g |

5-methanesulfonyl-2-(piperidin-4-yl)pyrimidine |

1367942-23-1 | 95% | 0.1g |

$476.0 | 2024-06-18 | |

| Enamine | EN300-25763205-10.0g |

5-methanesulfonyl-2-(piperidin-4-yl)pyrimidine |

1367942-23-1 | 95% | 10.0g |

$5897.0 | 2024-06-18 | |

| Enamine | EN300-25763205-0.05g |

5-methanesulfonyl-2-(piperidin-4-yl)pyrimidine |

1367942-23-1 | 95% | 0.05g |

$319.0 | 2024-06-18 | |

| Enamine | EN300-25763205-10g |

5-methanesulfonyl-2-(piperidin-4-yl)pyrimidine |

1367942-23-1 | 10g |

$5897.0 | 2023-09-14 | ||

| Enamine | EN300-25763205-2.5g |

5-methanesulfonyl-2-(piperidin-4-yl)pyrimidine |

1367942-23-1 | 95% | 2.5g |

$2688.0 | 2024-06-18 | |

| Enamine | EN300-25763205-0.25g |

5-methanesulfonyl-2-(piperidin-4-yl)pyrimidine |

1367942-23-1 | 95% | 0.25g |

$679.0 | 2024-06-18 | |

| Enamine | EN300-25763205-0.5g |

5-methanesulfonyl-2-(piperidin-4-yl)pyrimidine |

1367942-23-1 | 95% | 0.5g |

$1069.0 | 2024-06-18 | |

| Enamine | EN300-25763205-5.0g |

5-methanesulfonyl-2-(piperidin-4-yl)pyrimidine |

1367942-23-1 | 95% | 5.0g |

$3977.0 | 2024-06-18 | |

| Enamine | EN300-25763205-5g |

5-methanesulfonyl-2-(piperidin-4-yl)pyrimidine |

1367942-23-1 | 5g |

$3977.0 | 2023-09-14 | ||

| Enamine | EN300-25763205-1.0g |

5-methanesulfonyl-2-(piperidin-4-yl)pyrimidine |

1367942-23-1 | 95% | 1.0g |

$1371.0 | 2024-06-18 |

5-Methanesulfonyl-2-(piperidin-4-yl)pyrimidine 関連文献

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

1367942-23-1 (5-Methanesulfonyl-2-(piperidin-4-yl)pyrimidine) 関連製品

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 61389-26-2(Lignoceric Acid-d4)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量